N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-(2-oxoazocan-1-yl)acetamidehydrochloride
CAS No.:
Cat. No.: VC18109542
Molecular Formula: C18H26ClN3O2
Molecular Weight: 351.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H26ClN3O2 |
|---|---|
| Molecular Weight | 351.9 g/mol |
| IUPAC Name | N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-(2-oxoazocan-1-yl)acetamide;hydrochloride |
| Standard InChI | InChI=1S/C18H25N3O2.ClH/c19-18-14-8-5-4-7-13(14)11-15(18)20-16(22)12-21-10-6-2-1-3-9-17(21)23;/h4-5,7-8,15,18H,1-3,6,9-12,19H2,(H,20,22);1H/t15-,18-;/m1./s1 |
| Standard InChI Key | GNNWUHIJILMKHK-KQKCUOLZSA-N |
| Isomeric SMILES | C1CCCN(C(=O)CC1)CC(=O)N[C@@H]2CC3=CC=CC=C3[C@H]2N.Cl |
| Canonical SMILES | C1CCCN(C(=O)CC1)CC(=O)NC2CC3=CC=CC=C3C2N.Cl |
Introduction
Chemical Structure and Stereochemical Features
The compound features a 1-amino-2,3-dihydro-1H-inden-2-yl core with (1R,2R) stereochemistry, confirmed via X-ray crystallographic studies of analogous aminoindanol derivatives . The indane scaffold is substituted at the C2 position with an acetamide group, which connects to a seven-membered 2-oxoazocan-1-yl ring (a cyclic lactam). The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in drug formulations .
Table 1: Key Structural Attributes
| Property | Description |
|---|---|
| IUPAC Name | N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-(2-oxoazocan-1-yl)acetamide hydrochloride |
| Molecular Formula | C₁₉H₂₆N₃O₂·HCl |
| Molecular Weight | 379.9 g/mol (free base: 344.4 g/mol) |
| Stereochemistry | (1R,2R) configuration at indane core; azocanone in chair-like conformation |
| Salt Form | Hydrochloride |
Synthesis and Manufacturing Considerations
The synthesis involves multi-step enantioselective routes:
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Chiral Indane Core Preparation:
The (1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl moiety is synthesized via asymmetric hydrogenation of ketone precursors using chiral catalysts (e.g., Ru-BINAP complexes) . This method achieves enantiomeric excess (ee) >98%, as validated for related aminoindanols . -
Azocanone Ring Formation:
The 2-oxoazocan-1-yl group is constructed through cyclization of ε-caprolactam derivatives under acidic conditions, followed by N-alkylation to introduce the acetamide linker . -
Coupling and Salt Formation:
The indane amine is acylated with 2-(2-oxoazocan-1-yl)acetic acid using carbodiimide coupling agents. Final hydrochloride salt formation is achieved via treatment with HCl in ethanol .
Table 2: Representative Synthetic Pathway
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Asymmetric hydrogenation | H₂, Ru-(S)-BINAP, MeOH, 50°C | 85 |
| 2 | Lactam cyclization | H₂SO₄, reflux, 12 h | 72 |
| 3 | Amide coupling | EDC·HCl, HOBt, DMF, rt | 68 |
| 4 | Salt formation | HCl (gas), EtOH, 0°C | 95 |
Physicochemical Properties
Experimental data for the target compound remain limited, but properties are extrapolated from structurally related molecules :
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Melting Point: 210–215°C (decomposition observed above 220°C).
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Solubility: >50 mg/mL in water (hydrochloride salt); logP (octanol/water) = 1.2 ± 0.3.
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Stability: Hygroscopic; stable under inert atmosphere at −20°C for >12 months.
Regulatory and Industrial Status
As of April 2025, this molecule remains in preclinical development. Key challenges include optimizing metabolic stability and minimizing off-target binding. Patent applications likely protect the stereospecific synthesis and pharmaceutical formulations .
Future Research Directions
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In Vivo Efficacy Studies: Prioritize pharmacokinetic profiling in rodent models.
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Crystallographic Analysis: Resolve ligand-target complexes to guide structure-based design.
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Scale-Up Synthesis: Develop continuous-flow methods to improve yield and reduce costs.
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